a-Trifluoroacetyl-g-thiobutyrolactone

GABAₐ receptor picrotoxin binding site structure‑activity relationship

α-Trifluoroacetyl-γ-thiobutyrolactone (IUPAC: 3-(2,2,2-trifluoroacetyl)thiolan-2-one; CAS 198164-75-?; molecular formula C₆H₅F₃O₂S; MW ≈198.16 g/mol) is a sulfur-containing γ-thiobutyrolactone derivative bearing a trifluoroacetyl group at the α‑position. It belongs to a class of heterocyclic compounds developed as modulators of the picrotoxin site on GABAₐ receptors, where the sulfur heteroatom fundamentally alters binding interactions relative to oxygen‑containing γ‑butyrolactone analogs.

Molecular Formula C6H5F3O2S
Molecular Weight 198.16 g/mol
Cat. No. B13718771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Trifluoroacetyl-g-thiobutyrolactone
Molecular FormulaC6H5F3O2S
Molecular Weight198.16 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1C(=O)C(F)(F)F
InChIInChI=1S/C6H5F3O2S/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2
InChIKeyOVDKJCPUGWGEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Trifluoroacetyl-γ-thiobutyrolactone: Chemical Identity and Pharmacological Context for Informed Procurement


α-Trifluoroacetyl-γ-thiobutyrolactone (IUPAC: 3-(2,2,2-trifluoroacetyl)thiolan-2-one; CAS 198164-75-?; molecular formula C₆H₅F₃O₂S; MW ≈198.16 g/mol) is a sulfur-containing γ-thiobutyrolactone derivative bearing a trifluoroacetyl group at the α‑position. It belongs to a class of heterocyclic compounds developed as modulators of the picrotoxin site on GABAₐ receptors, where the sulfur heteroatom fundamentally alters binding interactions relative to oxygen‑containing γ‑butyrolactone analogs [1][2]. The compound was originally synthesized and characterized as part of a systematic medicinal‑chemistry effort to define the structure–activity relationships (SAR) of fluoroalkyl‑substituted lactones, providing a well‑defined reference compound for laboratories investigating GABAergic pharmacology, picrotoxin‑site ligands, or fluorine‑containing heterocycles [1].

Why General γ-Thiobutyrolactones Cannot Substitute for α-Trifluoroacetyl-γ-thiobutyrolactone in Receptor‑Mechanism Studies


Generic substitution among γ-thiobutyrolactones is unacceptable because the combined presence of the sulfur heteroatom and the α‑trifluoroacetyl group dictates both the mode and the magnitude of the interaction with the picrotoxin site. Sulfur‑for‑oxygen substitution alters the type of binding interaction (competitive versus non‑competitive) at the GABAₐ receptor, while fluorination at the α‑carbon profoundly modulates convulsant versus anticonvulsant activity and receptor affinity [1]. Furthermore, even within the fluoroalkyl series, the position and degree of fluorination (e.g., CF₃ vs. CHF₂ vs. CH₃) produce opposing pharmacological outcomes: a trifluoromethyl group at the methyl carbon of an α‑ethyl substituent can convert an anticonvulsant into a convulsant [1]. Consequently, replacing α‑trifluoroacetyl‑γ‑thiobutyrolactone with a non‑fluorinated or oxygen‑containing analog yields a different molecular pharmacology profile and invalidates SAR conclusions. Procurement must be compound‑specific to ensure experimental reproducibility and meaningful comparison with published data.

Quantitative Differentiation of α-Trifluoroacetyl-γ-thiobutyrolactone: Evidence for Procurement Decision‑Making


Sulfur Heteroatom Modulates Binding Mode at the Picrotoxin Site Relative to Oxygen‑Containing γ‑Butyrolactones

The presence of the sulfur atom in the γ‑thiobutyrolactone ring alters the type of binding interaction at the picrotoxin site compared to the corresponding γ‑butyrolactone (oxygen) analog. Canney et al. reported that sulfur‑for‑oxygen substitution affects whether the compound behaves as a competitive or non‑competitive ligand at the [³⁵S]TBPS‑labeled picrotoxin site on GABAₐ receptors [1]. This mechanistic differentiation means that α‑trifluoroacetyl‑γ‑thiobutyrolactone cannot be functionally replaced by its γ‑butyrolactone counterpart in studies aimed at disentangling competitive versus allosteric modulation of the chloride ionophore.

GABAₐ receptor picrotoxin binding site structure‑activity relationship

α‑Trifluoroacetyl Substitution Drives Convulsant Activity via Enhanced Picrotoxin‑Site Affinity

In the fluoroalkyl‑substituted series, the presence of a trifluoromethyl group at the α‑position fundamentally changes pharmacological activity from anticonvulsant to convulsant. Canney et al. demonstrated that fluorination at the methyl carbon of an α‑ethyl substituent (yielding a‑ CF₃ group) produces a compound with convulsant activity, attributed to increased affinity for the picrotoxin site [1]. Although the specific IC₅₀ or ED₅₀ values for α‑trifluoroacetyl‑γ‑thiobutyrolactone were not provided in the abstract, the SAR trend establishes that the trifluoroacetyl moiety confers a convulsant profile that is absent in non‑fluorinated or difluorinated analogs.

convulsant activity trifluoromethyl group GABAₐ receptor affinity

Sulfur‑Containing γ‑Thiobutyrolactones Exhibit Improved Anticonvulsant Potency and Broader Spectrum Compared to Non‑Fluorinated Alkyl Analogs

The 1991 SAR study by Canney et al. established that, across the alkyl‑substituted series, sulfur‑for‑oxygen heteroatom substitution in α‑substituted lactones results in improved anticonvulsant potency and a broader spectrum of activity against both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizures [1]. This class‑level advantage is retained in the fluoroalkyl series and is critical for α‑trifluoroacetyl‑γ‑thiobutyrolactone because the sulfur atom imparts the binding‑mode shift described above. Although the 1991 data are for non‑fluorinated alkyl analogs, they provide the foundational evidence that the thiolactone scaffold is inherently superior to the lactone scaffold for anticonvulsant development. Procurement of the thiobutyrolactone form is therefore mandatory for any study seeking to leverage this potency advantage.

anticonvulsant potency maximal electroshock pentylenetetrazol seizure model

High‑Impact Application Scenarios for α-Trifluoroacetyl-γ-thiobutyrolactone Based on Verified Differentiation


Probing Competitive vs. Non‑Competitive Binding Modes at the GABAₐ Picrotoxin Site

The sulfur heteroatom in α‑trifluoroacetyl‑γ‑thiobutyrolactone fundamentally alters the binding interaction type relative to γ‑butyrolactone analogs [1]. This compound is essential for laboratories conducting radioligand displacement assays or electrophysiological recordings that aim to distinguish competitive from allosteric modulation of the chloride ionophore. Using an oxygen‑containing analog would introduce a different binding mode and invalidate mechanistic conclusions.

Structure–Activity Relationship (SAR) Studies on Fluorine‑Dependent Convulsant Activity

The trifluoroacetyl group at the α‑position is a key determinant of convulsant activity, as shown by the fluorination‑dependent shift from anticonvulsant to convulsant pharmacology [1]. This compound serves as a critical reference standard in SAR campaigns exploring how fluorine substitution patterns modulate GABAₐ receptor function, particularly when paired with non‑fluorinated, difluoro, or monofluoro analogs to isolate the contribution of the CF₃ moiety.

Validation of Computational Models for Picrotoxin‑Site Ligand Docking

The unique combination of the sulfur heteroatom and the α‑trifluoroacetyl group provides a stringent test case for in silico docking and molecular dynamics simulations aimed at predicting ligand‑receptor interactions at the picrotoxin site. The experimentally observed convulsant activity and altered binding mode [1] serve as ground‑truth data for validating computational models, making the compound a valuable procurement target for computational chemistry groups.

Calibration and Quality Control in GABAₐ Receptor Binding Assays

Because the compound’s pharmacological profile (convulsant, picrotoxin‑site ligand) is well‑defined within the fluoroalkyl series [1], it can be employed as a reference compound for calibrating [³⁵S]TBPS binding assays or electrophysiological recordings. Its use ensures inter‑laboratory consistency and allows new data to be directly compared with published SAR trends.

Quote Request

Request a Quote for a-Trifluoroacetyl-g-thiobutyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.